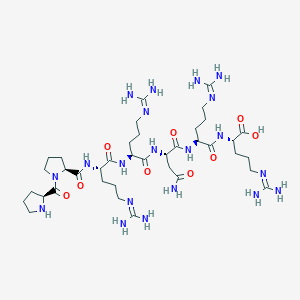

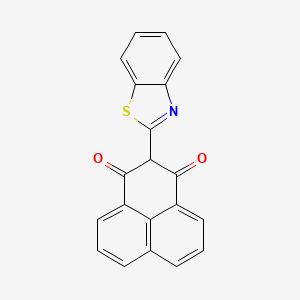

![molecular formula C15H13N5O B12604210 N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé possède une structure unique qui combine une partie quinoléine avec un groupe pyrrole carboxamide, reliés par un pont hydrazinylidèneméthyl. Sa structure chimique distinctive en fait un sujet intéressant pour la recherche en chimie, en biologie et en médecine.

Méthodes De Préparation

La synthèse de la N-[(E)-hydrazinylidèneméthyl]-1-quinolin-8-ylpyrrole-3-carboxamide implique généralement plusieurs étapes, commençant par la préparation des intermédiaires quinoléine et pyrrole. La partie quinoléine peut être synthétisée par la synthèse de Skraup, qui implique la réaction de l'aniline avec le glycérol et l'acide sulfurique en présence d'un agent oxydant. Le groupe pyrrole carboxamide peut être préparé par la synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle réagit avec l'ammoniac ou une amine.

L'étape finale implique le couplage des intermédiaires quinoléine et pyrrole par un pont hydrazinylidèneméthyl. Cela peut être réalisé en faisant réagir le dérivé de quinoléine avec l'hydrate d'hydrazine, suivi d'une condensation avec le pyrrole carboxamide en milieu acide. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation d'équipements de synthèse automatisés pour augmenter l'échelle du processus.

Analyse Des Réactions Chimiques

La N-[(E)-hydrazinylidèneméthyl]-1-quinolin-8-ylpyrrole-3-carboxamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés de N-oxyde de quinoléine.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la réduction du pont hydrazinylidèneméthyl en groupe hydrazine.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe hydrazinylidèneméthyl peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.

Condensation : Les réactions de condensation avec des aldéhydes ou des cétones peuvent conduire à la formation de bases de Schiff ou d'hydrazones.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants organiques tels que l'éthanol ou le dichlorométhane, et des températures contrôlées pour optimiser les vitesses de réaction et les rendements.

Applications de la recherche scientifique

La N-[(E)-hydrazinylidèneméthyl]-1-quinolin-8-ylpyrrole-3-carboxamide présente un large éventail d'applications de recherche scientifique :

Chimie : La structure unique du composé en fait un intermédiaire précieux dans la synthèse de molécules organiques plus complexes. Il peut être utilisé comme élément de base pour le développement de nouveaux matériaux présentant des propriétés spécifiques.

Biologie : L'activité biologique potentielle du composé peut être explorée pour ses effets sur les processus cellulaires. Il peut servir de composé de tête pour le développement de nouveaux médicaments ou agents thérapeutiques.

Médecine : La recherche sur les propriétés pharmacologiques du composé pourrait conduire à la découverte de nouveaux traitements contre les maladies. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments.

Industrie : Les propriétés chimiques du composé peuvent être utilisées dans le développement de nouveaux procédés ou produits industriels, tels que des catalyseurs ou des capteurs.

Mécanisme d'action

Le mécanisme d'action de la N-[(E)-hydrazinylidèneméthyl]-1-quinolin-8-ylpyrrole-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à des changements dans les processus cellulaires. Par exemple, il pourrait inhiber l'activité de certaines enzymes impliquées dans les voies de la maladie, exerçant ainsi un effet thérapeutique. Les cibles et les voies moléculaires exactes impliquées nécessiteraient une validation expérimentale et une analyse informatique supplémentaires pour être élucidées.

Applications De Recherche Scientifique

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide has a wide range of scientific research applications:

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules. It can be used as a building block for the development of new materials with specific properties.

Biology: The compound’s potential biological activity can be explored for its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new treatments for diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound’s chemical properties can be utilized in the development of new industrial processes or products, such as catalysts or sensors.

Mécanisme D'action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect. The exact molecular targets and pathways involved would require further experimental validation and computational analysis to elucidate.

Comparaison Avec Des Composés Similaires

La N-[(E)-hydrazinylidèneméthyl]-1-quinolin-8-ylpyrrole-3-carboxamide peut être comparée à d'autres composés similaires, tels que :

Dérivés de la quinoléine : Ces composés partagent la partie quinoléine et peuvent présenter une réactivité chimique et une activité biologique similaires.

Pyrrole carboxamides :

Dérivés de l'hydrazine : Ces composés contiennent le groupe hydrazine et peuvent subir des réactions chimiques similaires.

La singularité de la N-[(E)-hydrazinylidèneméthyl]-1-quinolin-8-ylpyrrole-3-carboxamide réside dans sa combinaison de ces caractéristiques structurelles, qui peuvent conférer des propriétés chimiques et biologiques distinctes non trouvées dans d'autres composés.

Propriétés

Formule moléculaire |

C15H13N5O |

|---|---|

Poids moléculaire |

279.30 g/mol |

Nom IUPAC |

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide |

InChI |

InChI=1S/C15H13N5O/c16-19-10-18-15(21)12-6-8-20(9-12)13-5-1-3-11-4-2-7-17-14(11)13/h1-10H,16H2,(H,18,19,21) |

Clé InChI |

ZJVAVDOJOZUTFJ-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC2=C(C(=C1)N3C=CC(=C3)C(=O)N/C=N/N)N=CC=C2 |

SMILES canonique |

C1=CC2=C(C(=C1)N3C=CC(=C3)C(=O)NC=NN)N=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)

![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)

![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)

![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)

![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)

![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)

![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)